4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride
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Overview
Description
4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride is a chemical compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6,7-dihydroxy-2H-chromen-2-one.
Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where formaldehyde and a primary amine are used.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the aminomethylated product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and reaction time, as well as purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent probes and dyes due to its coumarin core.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, providing antioxidant effects.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-aminocoumarin: Similar structure but lacks the hydroxyl groups at positions 6 and 7.
7-hydroxycoumarin: Lacks the aminomethyl group but has a hydroxyl group at position 7.
6,7-dihydroxycoumarin: Similar structure but lacks the aminomethyl group.
Uniqueness
4-(aminomethyl)-6,7-dihydroxy-2H-chromen-2-onehydrochloride is unique due to the presence of both the aminomethyl group and the hydroxyl groups at positions 6 and 7. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10ClNO4 |
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Molecular Weight |
243.64 g/mol |
IUPAC Name |
4-(aminomethyl)-6,7-dihydroxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C10H9NO4.ClH/c11-4-5-1-10(14)15-9-3-8(13)7(12)2-6(5)9;/h1-3,12-13H,4,11H2;1H |
InChI Key |
AQAAKGJQHLKRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CC(=C(C=C2OC1=O)O)O)CN.Cl |
Origin of Product |
United States |
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